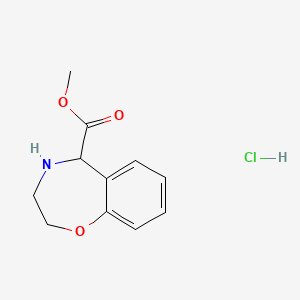

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride

説明

特性

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-14-11(13)10-8-4-2-3-5-9(8)15-7-6-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMZWEZVQVXQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C2=CC=CC=C2OCCN1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of ortho-hydroxyacetophenone with an amine under acidic conditions to form the benzoxazepine ring. The esterification of the resulting intermediate with methanol yields the methyl ester. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized benzoxazepine derivatives.

科学的研究の応用

Medicinal Chemistry

1.1 Neuropharmacological Research

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride has been investigated for its neuropharmacological properties. It exhibits potential as a modulator of neurotransmitter systems. Studies have indicated that compounds in this class can influence serotonin and dopamine receptors, which are crucial for treating mood disorders and schizophrenia .

1.2 Antidepressant Activity

Research has shown that derivatives of benzoxazepines can possess antidepressant-like effects in animal models. The mechanism is thought to involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain . This suggests a pathway for developing new antidepressant medications.

Pharmacological Applications

2.1 Anticancer Properties

Recent studies have explored the anticancer potential of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation . This compound's ability to target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy.

2.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in immune cells. This could have implications for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

3.1 Polymer Chemistry

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is being explored as a building block for synthesizing novel polymers with specific mechanical and thermal properties. Its unique structure allows for the incorporation into polymer matrices that could enhance the material's performance in various applications including coatings and adhesives .

3.2 Sensor Technology

Research into sensor technology has identified this compound as a potential component in the development of chemical sensors due to its ability to interact with specific analytes. The incorporation of benzoxazepine derivatives into sensor materials could improve sensitivity and selectivity for detecting environmental pollutants or biological markers .

Case Studies

作用機序

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in anticancer research, it may induce cell cycle arrest or apoptosis in cancer cells.

類似化合物との比較

Structural and Physicochemical Properties

The benzoxazepine core combines oxygen and nitrogen atoms within its heterocyclic structure, conferring unique electronic and steric properties. The methyl ester at position 5 contributes to moderate lipophilicity, while the hydrochloride salt improves aqueous solubility. Key physicochemical parameters include:

- CAS Number : 1922690-21-8 (free base)

- Storage : Typically stored at low temperatures to prevent degradation .

- Purity : Available at ≥95% purity in commercial batches .

Comparison with Similar Compounds

Below is a comparative analysis of structurally related heterocyclic compounds:

Key Differences:

Core Structure: Benzoxazepines (target compound) vs. tetrahydroisoquinolines () differ in ring heteroatoms (O/N vs. N-only), affecting electronic distribution and receptor binding. Triazolopyridines () contain a triazole ring, enabling stronger π-π interactions compared to benzoxazepines.

Functional Groups: Methyl ester (target) vs. carboxylic acid (): The ester group offers better membrane permeability, while the acid enhances water solubility and ionic interactions.

生物活性

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

IUPAC Name: 2-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine; hydrochloride

Appearance: Powder

Storage Temperature: Room Temperature

Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride interacts with various neurotransmitter systems. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors and may exhibit anxiolytic and anticonvulsant properties similar to other benzodiazepine derivatives. The compound's activity is linked to its ability to enhance GABAergic transmission in the central nervous system.

Anticonvulsant Activity

Research indicates that compounds structurally related to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine can potentiate the effects of antiepileptic drugs. For instance, studies have shown that certain benzodiazepine receptor ligands can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) activity in macrophages, suggesting an anti-inflammatory mechanism that could be relevant in seizure models .

In Vivo Studies

A study involving animal models demonstrated that compounds related to methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine exhibited significant anticonvulsant effects. The administration of these compounds resulted in a marked reduction in seizure frequency and intensity when compared to control groups.

Case Studies

-

Case Study on Anticonvulsant Efficacy:

- Objective: Evaluate the anticonvulsant potential of methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives.

- Method: Administered to mice subjected to chemically induced seizures.

- Results: Significant reduction in seizure duration and increased survival rate observed in treated groups compared to untreated controls.

-

Case Study on Neuroprotective Effects:

- Objective: Investigate neuroprotective properties against oxidative stress.

- Method: In vitro assays using neuronal cell lines exposed to oxidative agents.

- Results: The compound demonstrated a protective effect by reducing cell death and maintaining cell viability.

Comparative Data Table

| Compound Name | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine | Anticonvulsant | Mouse model | Significant reduction in seizure activity |

| Related Benzodiazepine Derivative | Anti-inflammatory | Macrophage culture | Suppressed TNF production |

Q & A

Q. What are the recommended methods for synthesizing Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate hydrochloride in a laboratory setting?

Methodological Answer: The synthesis typically involves cyclization and carboxylation steps. A common approach is to use a base (e.g., triethylamine or pyridine) to neutralize hydrochloric acid generated during the reaction, ensuring optimal pH for intermediate stability . Purification is critical and may involve recrystallization from ethanol or chromatography on silica gel, as demonstrated in analogous benzoxazepine syntheses . Key parameters include:

- Reaction Time : 48 hours under reflux for complete cyclization .

- Catalysts : Palladium-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for coupling reactions .

- Solvent Systems : Et₃N/THF mixtures (1:1) to enhance reactivity .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Purity Analysis : HPLC or LC-MS to verify ≥95% purity, as reported for similar benzoxazepine derivatives .

- Structural Confirmation :

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/Cu systems (e.g., copper iodide with triphenylphosphine) to enhance coupling efficiency, as seen in tetrazole-based syntheses .

- Temperature Control : Maintain 55°C during critical steps to minimize side reactions .

- Solvent Optimization : Use anhydrous Et₃N/THF to reduce hydrolysis of intermediates .

- Scale-Up Considerations : Implement continuous flow reactors for improved heat/mass transfer, as suggested for industrial analogs .

Q. What strategies are effective in resolving contradictions in structural characterization data from different analytical methods?

Methodological Answer:

- Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .

- Crystallographic Refinement : Resolve ambiguities in ring conformation (e.g., chair vs. boat structures) via X-ray diffraction .

- Dynamic NMR : Investigate temperature-dependent shifts to identify rotamers or dynamic equilibria in solution .

Q. How should safety protocols be adapted when scaling up the synthesis of this compound?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential exposure to corrosive HCl gas .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Facility Requirements : Conduct reactions in explosion-proof environments when using volatile solvents (e.g., THF) .

- Documentation : Follow guidelines from safety data sheets (SDS) for handling hygroscopic or light-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。